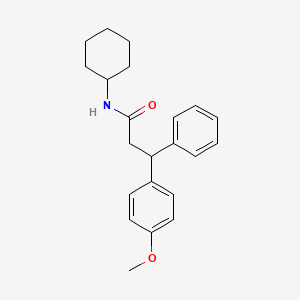
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a non-opioid compound that acts as an NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been used in a wide range of scientific research studies, including the study of pain, addiction, depression, anxiety, and neurodegenerative diseases. This compound is a potent NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in these processes. This compound has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. This compound has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, this compound has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
Mecanismo De Acción
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are involved in a variety of physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. By blocking the activity of NMDA receptors, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. This compound has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, this compound has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which means that it can modulate NMDA receptor activity in a precise and controlled manner. Additionally, this compound has been shown to be effective in a variety of experimental paradigms, including animal models of pain, addiction, depression, anxiety, and neurodegenerative diseases.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the development of this compound derivatives that have longer half-lives and fewer off-target effects. Additionally, there is interest in using this compound and other NMDA receptor antagonists to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. Finally, there is interest in using this compound and other NMDA receptor antagonists as potential therapeutic agents for the treatment of opioid addiction, depression, anxiety, and neurodegenerative diseases.
Métodos De Síntesis
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-methoxybenzaldehyde, followed by reaction with phenylmagnesium bromide and then acylation with acetic anhydride. Alternatively, this compound can be synthesized by the reaction of cyclohexanone with 4-methoxybenzaldehyde and phenylhydrazine, followed by acylation with acetic anhydride.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABJCMSUQAKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
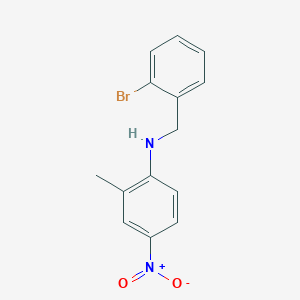
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
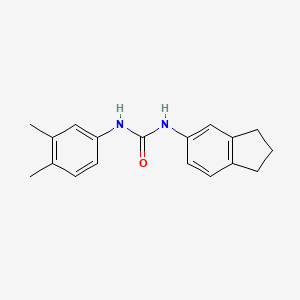
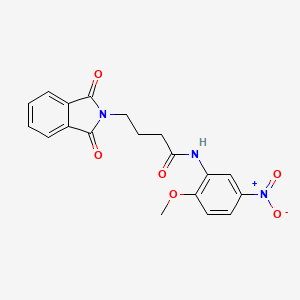
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)
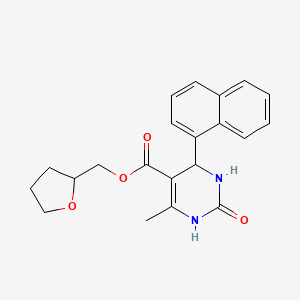
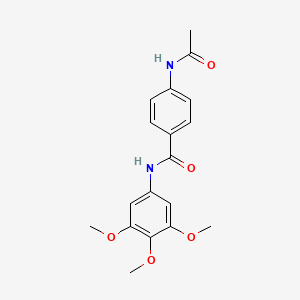
![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
